Antifungal Agent 71 vs. Boscalid: Direct Head-to-Head EC50 Comparison Against F. oxysporum
In a direct head-to-head in vitro assay, Antifungal agent 71 (compound 6r) exhibited an EC50 of 3.61 μg/mL against Fusarium oxysporum, which is approximately 9-fold higher (less potent) than the commercial SDHI fungicide Boscalid (EC50 0.40 μg/mL) tested under identical conditions [1]. Both compounds were evaluated using the mycelial growth inhibition method against the same F. oxysporum strain in potato dextrose agar (PDA) medium [2].
| Evidence Dimension | In vitro antifungal activity (EC50) against F. oxysporum |
|---|---|
| Target Compound Data | EC50 = 3.61 μg/mL |
| Comparator Or Baseline | Boscalid: EC50 = 0.40 μg/mL |
| Quantified Difference | Target EC50 is 9.0-fold higher (less potent) than Boscalid (3.61 ÷ 0.40 = 9.025) |
| Conditions | Mycelial growth inhibition assay; potato dextrose agar (PDA) medium; in vitro; same F. oxysporum strain |
Why This Matters
This head-to-head comparison establishes the precise potency of Antifungal agent 71 relative to a well-characterized commercial SDHI standard, enabling researchers to select appropriate dose ranges and interpret results within the broader SDHI fungicide landscape.
- [1] Nianjian Pan, Ruirui Wu, Chang Yan, Mei Zhou, Qiang Fei, Pei Li, Wenneng Wu. Design, synthesis, antifungal activity, and molecular docking of novel trifluoromethyl pyrimidine derivatives containing 1,3,4-oxadiazole and thioether moieties as potential succinate dehydrogenase inhibitors. Journal of Heterocyclic Chemistry. 2023; 60(10): 1768-1777. View Source
- [2] Nianjian Pan, et al. Design, synthesis, antifungal activity, and molecular docking of novel trifluoromethyl pyrimidine derivatives containing 1,3,4-oxadiazole and thioether moieties as potential succinate dehydrogenase inhibitors. ScienceDirect / Journal of Heterocyclic Chemistry. 2023. View Source
